6-Chloro-3-diazo-3H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-diazo-3H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a diazo group in this compound makes it particularly interesting for synthetic chemists due to its potential reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-diazo-3H-indazole typically involves the diazotization of 6-chloroindazole. This can be achieved by treating 6-chloroindazole with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the diazotization reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-diazo-3H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Cycloaddition Reactions: Often require a catalyst such as a transition metal complex.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Yield substituted indazoles.
Cycloaddition Reactions: Produce fused heterocyclic systems.
Reduction Reactions: Result in the formation of 6-chloro-3-aminoindazole.
Scientific Research Applications
6-Chloro-3-diazo-3H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of dyes and pigments due to its reactive diazo group.
Mechanism of Action
The mechanism of action of 6-Chloro-3-diazo-3H-indazole largely depends on the type of reaction it undergoes. In substitution reactions, the diazo group acts as a leaving group, facilitating the introduction of various nucleophiles. In cycloaddition reactions, the diazo group participates in the formation of new bonds, leading to the creation of complex ring systems. The specific molecular targets and pathways involved would vary based on the context of its application.
Comparison with Similar Compounds
6-Chloroindazole: Lacks the diazo group, making it less reactive in certain synthetic applications.
3-Diazoindazole:
6-Bromo-3-diazo-3H-indazole: Similar reactivity but with different electronic and steric properties due to the bromo substituent.
Uniqueness: 6-Chloro-3-diazo-3H-indazole is unique due to the presence of both the chloro and diazo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
13096-90-7 |
---|---|
Molecular Formula |
C7H3ClN4 |
Molecular Weight |
178.58 g/mol |
IUPAC Name |
6-chloro-3-diazoindazole |
InChI |
InChI=1S/C7H3ClN4/c8-4-1-2-5-6(3-4)11-12-7(5)10-9/h1-3H |
InChI Key |
YXHLSCOIHMUMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC2=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.